![molecular formula C19H27N3O3S B14148532 tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate CAS No. 575470-30-3](/img/structure/B14148532.png)
tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group, a benzylsulfanyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the tert-butyl carbamate group under mild conditions to avoid decomposition of the sensitive oxadiazole ring .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.
Biology: In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets.
Industry: In the materials science field, this compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate is not well-documented. it is likely that the compound interacts with biological targets through the oxadiazole ring, which can form hydrogen bonds and other interactions with proteins and nucleic acids. The benzylsulfanyl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
- tert-Butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate
- tert-Butyl N-[5-(5-phenylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate
- tert-Butyl N-[5-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate
Comparison: The uniqueness of tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate lies in the presence of the benzylsulfanyl group, which can significantly influence its chemical and biological properties. Compared to similar compounds with different sulfanyl substituents, the benzyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propiedades
Número CAS |
575470-30-3 |
|---|---|
Fórmula molecular |
C19H27N3O3S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate |
InChI |
InChI=1S/C19H27N3O3S/c1-19(2,3)25-17(23)20-13-9-5-8-12-16-21-22-18(24-16)26-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,20,23) |
Clave InChI |
YCRBGXFZEKYGKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCC1=NN=C(O1)SCC2=CC=CC=C2 |
Solubilidad |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


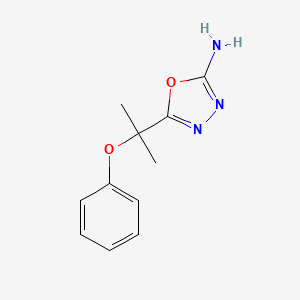
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

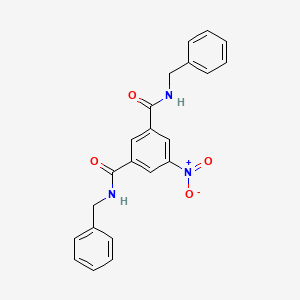

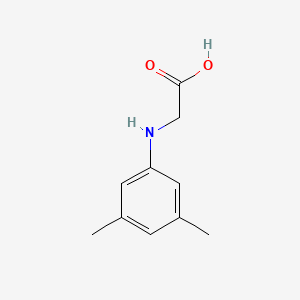
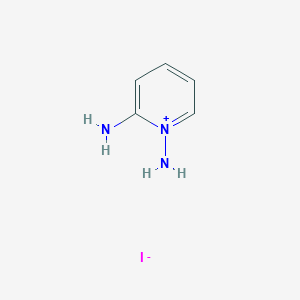

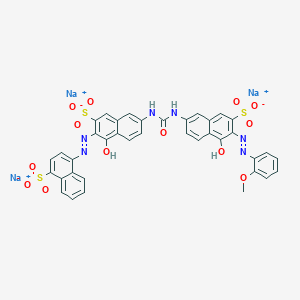
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
